molecular formula C14H14O2 B035575 4-(3,5-Dimethylphenoxy)phenol CAS No. 100886-05-3

4-(3,5-Dimethylphenoxy)phenol

Cat. No.: B035575
CAS No.: 100886-05-3
M. Wt: 214.26 g/mol
InChI Key: UBEJOAVUZWNIHP-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylphenoxy)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a phenol group substituted with a 3,5-dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylphenoxy)phenol typically involves the reaction of 3,5-dimethylphenol with 4-iodophenol. One common method includes the Ullmann reaction, which is catalyzed by copper and uses 3-methoxyphenol as a co-reagent. The reaction is followed by demethylation with hydrobromic acid in acetic acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylphenoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Regeneration of phenols from quinones.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives of this compound.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylphenoxy)phenol involves its interaction with molecular targets and pathways. For instance, it has been recognized as a key functional protein in bacterial cell division, making it a potential target for the development of novel antibacterial agents . The compound’s phenol group can also participate in redox reactions, contributing to its biological activity.

Comparison with Similar Compounds

4-(3,5-Dimethylphenoxy)phenol can be compared with other phenolic compounds such as:

  • Pyrogallol (1,2,3-trihydroxybenzene)
  • Hydroxyquinol (1,2,4-trihydroxybenzene)
  • Phloroglucinol (1,3,5-trihydroxybenzene)

These compounds share similar structural features but differ in the number and position of hydroxyl groups, which influence their chemical properties and biological activities . The presence of the 3,5-dimethylphenoxy group in this compound imparts unique properties, making it distinct from other phenolic compounds.

Properties

IUPAC Name

4-(3,5-dimethylphenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-7-11(2)9-14(8-10)16-13-5-3-12(15)4-6-13/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEJOAVUZWNIHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC2=CC=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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